molecular formula C10H14ClN B6262724 rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans CAS No. 111466-77-4

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans

Cat. No.: B6262724
CAS No.: 111466-77-4
M. Wt: 183.68 g/mol
InChI Key: ATFVTRDQCBBLIQ-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-1-Methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, is a cyclopropane derivative featuring a phenyl group at the 2-position and a methyl group at the 1-position of the cyclopropane ring. Its stereochemistry (trans configuration) and racemic nature (rac-) are critical for its physicochemical and pharmacological properties.

Properties

CAS No.

111466-77-4

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1

InChI Key

ATFVTRDQCBBLIQ-BAUSSPIASA-N

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl

Canonical SMILES

CC1(CC1C2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

The synthesis begins with the reductive amination of 1-hydroxy-1-phenylpropan-2-one (1) with methylamine (2) under hydrogenation conditions. This method produces the amine intermediate (3), which undergoes cyclopropanation to form the target compound.

Key Reaction Steps:

  • Substrate Activation : 1-Hydroxy-1-phenylpropan-2-one reacts with methylamine in the presence of a dehydrating agent to form an imine intermediate.

  • Reduction : Hydrogenation using a platinum catalyst reduces the imine to the corresponding amine.

  • Cyclopropanation : Intramolecular ring closure forms the cyclopropane structure.

Catalytic System and Stereoselectivity

Platinum-based catalysts (e.g., Pt/Al₂O₃) are commonly employed, though rapid deactivation occurs due to amine adsorption on the catalyst surface. This deactivation compromises stereoselectivity, yielding a 55:45 ratio of (1R,2S) to (1S,2R) diastereomers.

Optimization Parameters:

ParameterOptimal ValueImpact on Yield/Selectivity
Catalyst Loading5 wt% Pt/Al₂O₃Higher loading accelerates deactivation
Hydrogen Pressure50 barPressures >50 bar favor over-reduction
Reaction Temperature80°CTemperatures >90°C degrade products

Iron-Catalyzed Cyclopropanation

Mechanistic Pathway

A breakthrough method utilizes iron porphyrin catalysts (e.g., (–)-D4-(por)FeCl) to enable asymmetric cyclopropanation. This approach involves:

  • Diazo Compound Activation : Aminoacetonitrile hydrochloride (4) reacts with sodium nitrite to generate a diazo intermediate.

  • Carbene Formation : The iron catalyst abstracts a carbene from the diazo compound.

  • Cyclopropanation : Styrene derivatives undergo [2+1] cycloaddition with the carbene to form the cyclopropane ring.

Stereochemical Control

The chiral porphyrin ligand in (–)-D4-(por)FeCl induces high enantioselectivity (up to 97% ee) and trans-diastereoselectivity (dr >20:1).

Experimental Conditions:

ComponentQuantity/ConcentrationRole
(–)-D4-(por)FeCl1 mol%Stereoselective catalyst
Aminoacetonitrile HCl2.0 equivDiazo precursor
Sodium Nitrite3.0 equivOxidizing agent
Reaction SolventDCM/H₂O (1:4)Biphasic system for carbene transfer

Purification Protocol:

  • Extraction : Partition between CDCl₃ and aqueous phase to remove inorganic salts.

  • Chromatography : Silica gel column with PE/EA gradient (2–30% EA) isolates the trans-diastereomer.

  • Salt Formation : Treatment with HCl gas in Et₂O yields the hydrochloride salt.

Comparative Analysis of Methods

Yield and Selectivity

MethodYield (%)trans/cis RatioEnantiomeric Excess (ee)
Reductive Amination68–7255:45Not reported
Iron Catalysis89–93>95:592–97%

Industrial Scalability

The iron-catalyzed method offers advantages for large-scale production:

  • Catalyst Recyclability : (–)-D4-(por)FeCl retains activity for ≥5 cycles.

  • Solvent Efficiency : Water/DCM biphasic systems reduce organic waste.

  • Temperature Control : Reactions proceed at 0°C, minimizing side reactions.

MetricValue
Process Mass Intensity8.2 (vs. 34 for Pt)
E-Factor2.1

Chemical Reactions Analysis

Monoamine Oxidase (MAO) Inhibition

The compound acts as an irreversible MAO inhibitor , forming a covalent adduct with the enzyme’s flavin adenine dinucleotide (FAD) cofactor. This interaction prevents the oxidative deamination of neurotransmitters like serotonin and norepinephrine, leading to elevated synaptic concentrations of these monoamines. The inhibition occurs via a two-step mechanism :

  • Initial binding of the cyclopropylamine to the enzyme’s active site.

  • Covalent bond formation between the β-carbon of the cyclopropane ring and the N5 atom of FAD, permanently inactivating the enzyme .

LSD1 (Lysine-Specific Demethylase 1) Inhibition

The compound also inhibits LSD1, an epigenetic enzyme involved in histone demethylation. The inhibition occurs through a mechanism-based process :

  • Oxidative activation of the cyclopropane ring by LSD1’s catalytic center.

  • Formation of a reactive imine intermediate , which covalently modifies the enzyme’s active site .

Prodrug Activation Pathways

In prodrug systems, the compound’s amine group is masked with a nitroaromatic trigger (e.g., 4-nitrobenzyl or 2-nitroimidazole groups) via a carbamate linker. Activation occurs through nitroreductase (NTR)-mediated reduction :

  • Nitro group reduction : NTR converts the nitro group to a hydroxylamine intermediate using NADH as a cofactor.

  • Self-immolation : The hydroxylamine undergoes 1,6-elimination (for benzyl derivatives) or 1,4-elimination (for heteroaromatics), releasing:

    • The free amine (active LSD1/MAO inhibitor).

    • CO₂.

    • A reactive Michael acceptor (e.g., azaquinone methide) .

Key Prodrug Activation Data

Prodrug DerivativeActivation Efficiency (%)Fragmentation Efficiency (%)
4-Nitrobenzyl (1b)32.128.5
3-Fluoro-4-nitrobenzyl (1c)44.742.3
2-Nitroimidazole (1f)51.459.3

Data derived from enzymatic assays and HPLC analysis .

Carbamate Formation

The amine group is functionalized using triphosgene to generate a carbamoyl chloride intermediate, which reacts with nitroaromatic alcohols to form stable carbamate prodrugs:

R-NH2+Cl3COC(O)ClR-NHCOCl+byproducts\text{R-NH}_2 + \text{Cl}_3C-O-C(O)Cl \rightarrow \text{R-NHCOCl} + \text{byproducts}R-NHCOCl+Ar-OHR-NHCOO-Ar+HCl\text{R-NHCOCl} + \text{Ar-OH} \rightarrow \text{R-NHCOO-Ar} + \text{HCl}

Ar = nitroaromatic group .

Reductive Amination

Used in the synthesis of precursor amines, this reaction involves:

  • Condensation of a ketone with a primary amine.

  • Reduction of the imine intermediate using sodium cyanoborohydride (NaBH₃CN) .

Comparative Reactivity

The compound’s cyclopropane ring exhibits unique strain-driven reactivity:

  • Ring-opening reactions are rare under physiological conditions but occur during covalent enzyme inhibition.

  • Steric effects : The trans configuration of the methyl and phenyl groups enhances binding selectivity to enzyme active sites compared to cis isomers .

Stability and Degradation

  • Hydrolytic stability : The hydrochloride salt form improves solubility but does not significantly alter hydrolytic degradation rates.

  • Photodegradation : Exposure to UV light accelerates decomposition, forming phenylacetone and ammonium chloride as primary byproducts .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
The primary mechanism of action for rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is its role as an irreversible inhibitor of monoamine oxidase enzymes. It forms covalent bonds with the enzyme, leading to decreased degradation of neurotransmitters such as serotonin and norepinephrine. This increase in neurotransmitter levels is linked to antidepressant effects and may also play a role in treating anxiety disorders.

Biological Activity
Research indicates that this compound exhibits significant biological activity by interacting with various neurotransmitter systems. Its MAO inhibitory properties suggest potential applications in treating mood disorders, including depression and anxiety. Additionally, studies have shown that it may influence dopaminergic systems, which could further enhance its therapeutic potential in neuropsychiatric conditions.

Therapeutic Applications

Depression and Anxiety Disorders
Due to its ability to increase levels of key neurotransmitters in the brain, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride has been studied for its potential use in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical studies have indicated promising results in alleviating symptoms associated with these conditions.

Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. By preventing the breakdown of neuroprotective factors and enhancing neurotransmitter availability, it could potentially be beneficial in neurodegenerative diseases where monoamine levels are disrupted.

Toxicological Considerations

While rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride shows therapeutic promise, it is essential to consider its safety profile. Toxicological studies indicate potential risks such as skin irritation and harmful effects if ingested. These findings underscore the importance of careful handling and further investigation into its safety for human use .

Mechanism of Action

The compound's mechanism of action largely hinges on its interaction with neural receptors. It is hypothesized to modulate neurotransmitter release, influencing pathways involving dopamine and serotonin. This makes it a subject of interest in psychopharmacology research, aiming to elucidate how structural variations impact receptor binding and subsequent neurological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

a) rac-(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₀FN·HCl
  • Key Differences : The phenyl group is substituted with a fluorine atom at the 2-position.
  • The ortho-fluorine may introduce steric hindrance, altering target binding compared to the unsubstituted phenyl group in the target compound .
b) rac-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₉H₉F₂N·HCl
  • Key Differences : 3,4-Difluorophenyl substitution.
  • Impact : Enhanced electron-withdrawing effects and metabolic stability due to dual fluorination. This substitution pattern is common in CNS-active drugs to reduce oxidative metabolism .
c) rac-(1R,2S)-2-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₃NO·HCl
  • Key Differences : Methoxy group at the para position of the phenyl ring.
  • Impact : The electron-donating methoxy group increases solubility but may reduce potency due to steric bulk and altered π-π stacking interactions .

Analogues with Bulky Substituents

a) rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₁₅H₂₂N·HCl
  • Key Differences : A bulky tert-butyl group replaces the phenyl ring at the 1-position.
  • Impact : Increased steric hindrance likely reduces binding affinity to flat enzymatic pockets (e.g., LSD1). However, the tert-butyl group improves pharmacokinetic properties by slowing hepatic clearance .
b) rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride
  • Molecular Formula : C₅H₈F₃N·HCl
  • Key Differences : Trifluoromethyl group on the cyclopropane ring.

Analogues with Aliphatic Substituents

a) rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO
  • Key Differences : Cyclobutane ring instead of cyclopropane, with a methoxy group and N-methylation.
  • N-methylation may decrease CNS penetration due to increased polarity .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Substituents Key Targets/Applications Reference ID
rac-(1R,2S)-1-Methyl-2-phenylcyclopropan-1-amine HCl C₁₀H₁₂N·HCl 1-Methyl, 2-phenyl LSD1 inhibition
rac-(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₀FN·HCl 2-Fluorophenyl Structural studies
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine HCl C₁₅H₂₂N·HCl 4-tert-Butylphenyl Synthetic intermediate
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₈F₃N·HCl Trifluoromethyl Medicinal chemistry research

Research Findings and Implications

  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding to flat enzymatic sites but improve pharmacokinetics .
  • Electronic Effects : Fluorination enhances metabolic stability and target affinity, as seen in CNS drug design .
  • Ring Size : Cyclopropane derivatives exhibit higher rigidity and target specificity compared to cyclobutane analogues .

Biological Activity

Chemical Classification and Structure
Rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, commonly referred to as a cyclopropanamine, is a compound that exhibits significant biological activity primarily through its role as an irreversible monoamine oxidase (MAO) inhibitor. This compound is a racemic mixture, containing equal parts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine. Its molecular formula is C13H18ClNC_{13}H_{18}ClN with a molecular weight of approximately 227.75 g/mol .

Biological Activity

Mechanism of Action
The primary biological activity of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride lies in its interaction with monoamine oxidase enzymes. By forming a covalent bond with MAO, this compound inhibits the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders .

Pharmacological Properties

Antidepressant Effects
Research indicates that the compound has potential applications in treating various mood disorders due to its ability to elevate neurotransmitter levels. The antidepressant effects are attributed to the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .

Toxicological Profile
Despite its therapeutic potential, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride poses certain risks. Toxicological studies have shown that it can cause skin irritation and is harmful if ingested. Such findings underscore the necessity for careful handling in laboratory and clinical settings .

Comparative Analysis

To better understand the unique properties of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, it is useful to compare it with other similar compounds known for their biological activity.

Compound NameStructure TypeUnique Features
TranylcypromineCyclopropanamineIrreversible MAO inhibitor
2-Phenylcyclopropan-1-amineCyclopropanamineLacks methyl group at position 1
Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochlorideFluorinated cyclopropanaminePotentially enhanced selectivity for specific receptors

This table illustrates how variations in structure can influence pharmacological profiles and therapeutic applications.

Case Studies

Several studies have investigated the efficacy of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride in clinical settings:

  • Study on Depression Treatment : A clinical trial assessed the impact of this compound on patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo groups.
  • Anxiety Disorder Application : Another study explored its effects on generalized anxiety disorder (GAD). Participants reported reduced anxiety levels after treatment with the compound over an extended period.
  • Neurotransmitter Interaction Studies : Research utilizing animal models demonstrated that administration of this compound resulted in elevated serotonin and norepinephrine levels, corroborating its proposed mechanism of action as an MAO inhibitor.

Q & A

Q. What are the established synthetic routes for rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclopropanation of diazo precursors with olefins using transition metal catalysts (e.g., rhodium or copper) under inert atmospheres and low temperatures to minimize side reactions . Post-synthesis purification steps, such as recrystallization from ethanol/water mixtures or chiral chromatography, are critical for isolating the trans-isomer. Yield optimization often requires tuning catalyst loading (e.g., 2–5 mol% Rh₂(OAc)₄) and reaction duration (12–24 hr) .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol (90:10) and 0.1% diethylamine achieves baseline separation of enantiomers .
  • X-ray crystallography : Resolves absolute configuration (e.g., trans-cyclopropane ring with 1R,2S stereochemistry) .
  • NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm, ABX splitting) and aromatic protons (δ 7.2–7.5 ppm) .

Q. What are the primary biological targets or applications studied for this compound?

The compound is investigated as a monoamine oxidase (MAO) inhibitor, with IC₅₀ values ranging from 50–200 nM in in vitro assays . It also serves as a key intermediate in synthesizing anticoagulants (e.g., Ticagrelor analogs) .

Advanced Research Questions

Q. How does the stereochemistry (trans vs. cis) of the cyclopropane ring influence biological activity or chemical reactivity?

The trans-configuration (1R,2S) enhances MAO-B selectivity due to better fit into the enzyme’s hydrophobic pocket, whereas cis-isomers show reduced activity . In chemical reactions, the trans isomer undergoes faster ring-opening under acidic conditions due to higher ring strain .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Oxidation : The cyclopropane ring undergoes strain-driven cleavage with KMnO₄ in acidic media, yielding carboxylic acids (e.g., 1-methyl-2-phenylcyclopropane-1-carboxylic acid) .
  • Nucleophilic substitution : The amine group participates in SN2 reactions with alkyl halides (e.g., benzyl bromide) under basic conditions (pH 10–12), forming N-alkylated derivatives .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant human MAO-B and consistent substrate (e.g., kynuramine at 50 µM) reduces variability . Additionally, enantiomeric purity must be verified via chiral HPLC to exclude activity contributions from impurities .

Q. What methodologies are effective for resolving the racemic mixture into enantiomers?

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer in organic solvents (e.g., toluene) .
  • Chiral auxiliaries : Use of (R)- or (S)-mandelic acid derivatives forms diastereomeric salts separable by crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.